

Spectral Data Analysis of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Cat. No.: B1224823

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Introduction

4-(2-Carboxyethyl)-4-nitroheptanedioic acid (CAS No. 59085-15-3) is a tricarboxylic acid containing a nitro functional group. Its complex structure presents a unique spectroscopic fingerprint, which is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented.

Predicted Spectral Data

Due to the limited availability of experimentally derived public data for **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**, the following spectral characteristics are predicted based on its chemical structure and established principles of spectroscopic analysis for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data for **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0 - 12.0	Singlet (broad)	3H	-COOH
~2.5 - 2.7	Triplet	6H	-CH ₂ -COOH
~2.2 - 2.4	Triplet	6H	-C(NO ₂)-CH ₂ -

Table 2: Predicted ^{13}C NMR Spectral Data for **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**

Chemical Shift (δ , ppm)	Assignment
~170 - 185	-COOH
~85 - 95	-C(NO ₂)
~30 - 35	-CH ₂ -COOH
~25 - 30	-C(NO ₂)-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid)
1700-1730	Strong	C=O stretch (Carboxylic acid) [1]
1540-1560	Strong	N-O asymmetric stretch (Nitro group)
1340-1360	Strong	N-O symmetric stretch (Nitro group)
2850-3000	Medium	C-H stretch (Aliphatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**

Parameter	Value
Molecular Formula	C ₁₀ H ₁₅ NO ₈
Molecular Weight	277.23 g/mol
Predicted [M-H] ⁻ (m/z)	276.07
Predicted [M+Na] ⁺ (m/z)	299.06

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Materials:

- **4-(2-Carboxyethyl)-4-nitroheptanedioic acid** sample
- Deuterated solvent (e.g., DMSO-d₆, D₂O)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- Cap the NMR tube and ensure the sample has completely dissolved. Gentle vortexing or sonication may be applied if necessary.
- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
- Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

- **4-(2-Carboxyethyl)-4-nitroheptanedioic acid** sample

- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
- Potassium bromide (KBr), spectroscopic grade (for pellet method).

Procedure (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
- Clean the ATR crystal after the measurement.

Procedure (KBr pellet method):

- Thoroughly mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
- Transfer the mixture to a pellet-forming die.
- Press the die under high pressure to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the IR spectrometer.
- Acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

- **4-(2-Carboxyethyl)-4-nitroheptanedioic acid** sample
- Suitable solvent (e.g., methanol, acetonitrile, water)
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

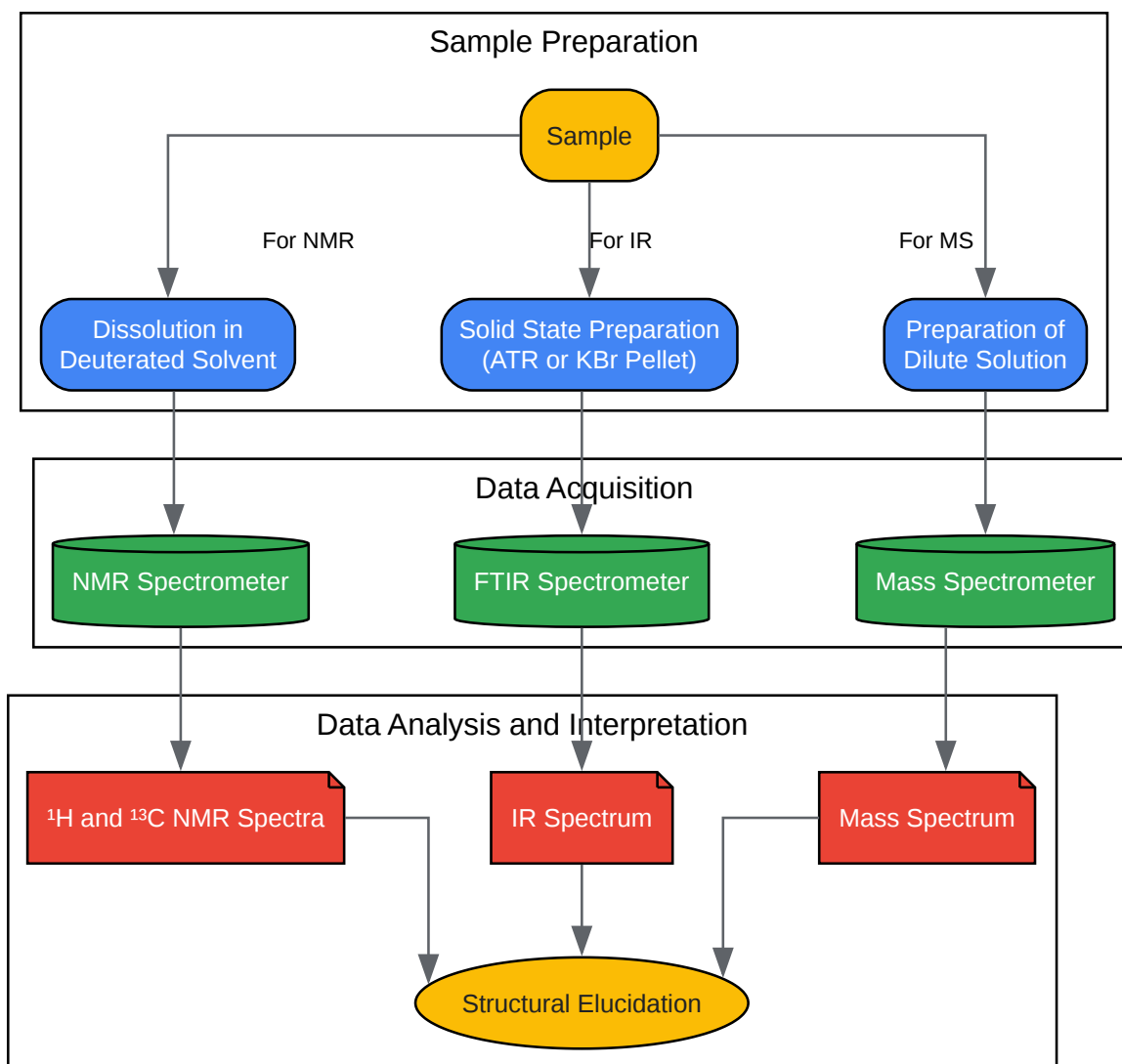
Procedure (ESI-MS):

- Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent. The solvent should be compatible with the mass spectrometer's mobile phase.
- Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump, or inject a small volume into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
- Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., $[M+H]^+$, $[M+Na]^+$, $[M-H]^-$).
- Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the molecular ion.
- If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

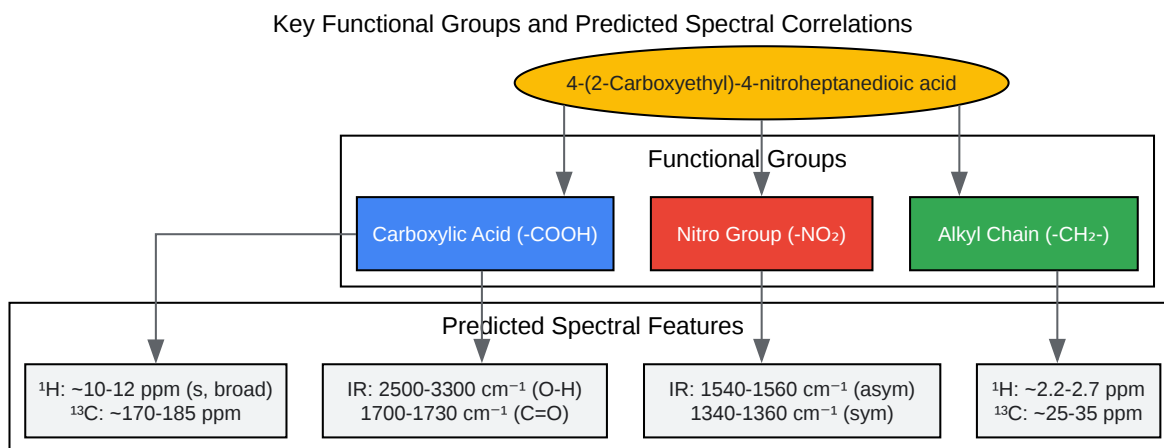
Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**.

Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.



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Caption: Key Functional Groups and Predicted Spectral Correlations.

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References

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